molecular formula C15H10N2O2 B12530593 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate CAS No. 817160-42-2

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate

Cat. No.: B12530593
CAS No.: 817160-42-2
M. Wt: 250.25 g/mol
InChI Key: LDZUTFNLXGEZSF-UHFFFAOYSA-N
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Description

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate is a compound that belongs to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a unique structure that includes a diazonium group and a xanthone core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate typically involves the functionalization of the xanthone core. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often employs catalytic processes. Catalysts such as ytterbium, palladium, ruthenium, and copper are used to facilitate various coupling reactions . These methods are scalable and can produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler xanthone structures .

Scientific Research Applications

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate is unique due to its diazonium group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

817160-42-2

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

2-diazo-1-(9H-xanthen-9-yl)ethanone

InChI

InChI=1S/C15H10N2O2/c16-17-9-12(18)15-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)15/h1-9,15H

InChI Key

LDZUTFNLXGEZSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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